8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

説明

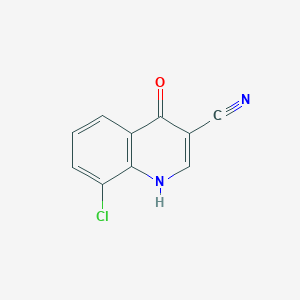

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2O and its molecular weight is 204.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities . They have been used in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+ . This suggests that 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may interact with its targets in a similar manner.

Biochemical Pathways

8-hydroxyquinolines have been found to exhibit antimicrobial, anticancer, and antifungal effects . This suggests that they may affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The molecular weight of the compound is 2046125 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

8-hydroxyquinolines have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound may have similar effects.

生物活性

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline nucleus characterized by:

- Chloro Group : Enhances lipophilicity and biological activity.

- Carbonyl Group : Contributes to the compound's reactivity.

- Nitrile Group : Imparts unique chemical properties.

The molecular formula is with a molecular weight of approximately 204.61 g/mol .

The biological activity of this compound is attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound acts as an inhibitor of DNA gyrase , crucial for DNA replication in bacteria, thereby exhibiting significant antimicrobial properties .

- It also targets protein tyrosine kinases (PTKs) , which are involved in cell signaling and growth regulation, making it a candidate for cancer treatment .

-

Formation of Reactive Intermediates :

- The nitro group can undergo bioreduction, leading to reactive intermediates that damage cellular components, contributing to both antimicrobial and potential anticancer effects .

Antimicrobial Properties

This compound demonstrates notable antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound exhibits strong activity against Gram-positive bacteria and moderate activity against Gram-negative strains .

Antiviral Activity

Research has shown that derivatives of this compound can exhibit antiviral properties. For instance, one study reported an inhibition rate of 91.2% against H5N1 viral strains with low cytotoxicity .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

- Cell Line Studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). IC50 values indicated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.126 |

| SMMC-7721 | 0.071 |

| K562 | 0.164 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Synthesis and Evaluation

Research has focused on synthesizing novel derivatives from the quinoline framework, which have been evaluated for their antibacterial and anticancer properties. Some derivatives have shown enhanced potency compared to the parent compound .

Clinical Relevance

The potential application of this compound in treating diseases associated with deregulated PTKs suggests its role as an anti-cancer agent. Its ability to inhibit abnormal cell growth presents opportunities for further clinical investigation .

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

One of the primary applications of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its antibacterial properties. Research has shown that derivatives of this compound exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, a study demonstrated that compounds related to this structure showed promising results against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as a selective ligand for cannabinoid receptors, which are implicated in various physiological processes related to cancer. This selectivity opens avenues for developing targeted cancer therapies .

Case Study: Antimicrobial Efficacy

In a specific study, 7-(3-chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro derivatives were synthesized and tested. The results indicated excellent antimicrobial activity against standard strains of S. aureus, suggesting that modifications on the quinoline framework could enhance efficacy against resistant bacterial strains .

Chemical Synthesis and Material Science

Synthesis of Derivatives

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups. This flexibility enables the development of a wide range of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Applications

Beyond medicinal uses, this compound can be utilized in the development of advanced materials. Its structural characteristics make it suitable for applications in organic electronics and photonic devices due to its electronic properties and stability under various conditions .

Data Summary

The following table summarizes key findings related to the applications of this compound:

化学反応の分析

Nucleophilic Substitution at C8 Chlorine

The chlorine atom at position 8 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the adjacent carbonyl and nitrile groups.

Key Findings :

-

Reactions proceed via an SNAr mechanism, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate intermediates .

Hydrolysis of C3 Carbonitrile

The nitrile group at position 3 is hydrolyzed to carboxylic acids or amides under acidic/basic conditions.

Mechanistic Insight :

-

Acidic hydrolysis follows a nitrilium ion intermediate, while basic conditions involve nucleophilic attack by hydroxide .

-

Partial hydrolysis to amides occurs with controlled stoichiometry of H₂O₂ .

Condensation Reactions at C4 Ketone

The ketone at position 4 participates in condensation with amines or hydrazines to form Schiff bases or hydrazones.

Applications :

-

Schiff bases enhance metal-chelating properties, useful in catalytic applications.

-

Hydrazones serve as precursors for heterocyclic ring expansions .

Metal-Catalyzed Cross-Couplings

The C8 chlorine participates in palladium-catalyzed couplings to install aryl or heteroaryl groups.

Optimization Notes :

-

Suzuki-Miyaura couplings require anhydrous conditions and elevated temperatures (80–100°C) .

-

Electron-deficient boronic acids exhibit higher reactivity .

Ring Functionalization via Radical Intermediates

Photocatalytic methods enable C–H functionalization at the quinoline core.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ir(ppy)₃, DCE, blue LEDs | 8-Chloro-5-cyano-4-oxo-1,4-dihydroquinoline-3-carbonitrile | 41% |

Limitations :

特性

IUPAC Name |

8-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCSVGOSWWHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640889 | |

| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-25-8 | |

| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。